1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 870007-73-1
VCID: VC2462006
InChI: InChI=1S/C7H16N2O2S.2ClH/c1-12(10,11)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H
SMILES: CS(=O)(=O)CCN1CCNCC1.Cl.Cl
Molecular Formula: C7H18Cl2N2O2S
Molecular Weight: 265.2 g/mol

1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride

CAS No.: 870007-73-1

Cat. No.: VC2462006

Molecular Formula: C7H18Cl2N2O2S

Molecular Weight: 265.2 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride - 870007-73-1

Specification

CAS No. 870007-73-1
Molecular Formula C7H18Cl2N2O2S
Molecular Weight 265.2 g/mol
IUPAC Name 1-(2-methylsulfonylethyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2O2S.2ClH/c1-12(10,11)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H
Standard InChI Key KSRVOOMSGBSTLM-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCN1CCNCC1.Cl.Cl
Canonical SMILES CS(=O)(=O)CCN1CCNCC1.Cl.Cl

Introduction

Chemical and Physical Properties

1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is characterized by specific chemical and physical properties that contribute to its utility in research settings. The compound's molecular structure facilitates particular interaction patterns with biological targets.

Basic Identification

The compound is identified through several standard parameters as outlined in Table 1:

Table 1: Identification Parameters of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride

ParameterValue
CAS Number870007-73-1
Molecular FormulaC₇H₁₈Cl₂N₂O₂S
Molecular Weight265.2 g/mol
Purity (Commercial)Typically 95%

This compound features a piperazine ring as its core structure, with a methylsulfonyl-ethyl group attachment that significantly influences its chemical behavior and potential applications .

Structural Characteristics

The molecular structure of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride consists of a six-membered piperazine ring with a nitrogen atom at positions 1 and 4. The distinguishing feature is the methylsulfonyl-ethyl substituent attached to one of the nitrogen atoms, while the compound exists as a dihydrochloride salt, which affects its solubility and stability characteristics.

The methylsulfonyl group (CH₃SO₂-) combined with the ethyl linker provides a unique chemical environment that influences the compound's reactivity patterns and binding properties. This structural arrangement allows the molecule to potentially interact with various biological targets through hydrogen bonding, ionic interactions, and other non-covalent forces.

Synthesis Methods

The preparation of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride involves specific chemical processes that must be carefully controlled to ensure high yield and purity of the final product.

Standard Synthetic Route

The synthesis typically proceeds through the reaction of piperazine with methanesulfonyl chloride in the presence of a base. This reaction pathway requires precise control of conditions to maximize yield and minimize unwanted side products.

Table 2: Key Synthetic Parameters for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride

ParameterSpecification
Primary ReagentsPiperazine, Methanesulfonyl chloride
BaseTriethylamine
SolventDichloromethane
TemperatureControlled (specific range)
AtmosphereTypically inert (N₂ or Ar)
PurificationRecrystallization/Column chromatography

The reaction involves nucleophilic substitution, where the nitrogen atom of piperazine attacks the electrophilic sulfur atom of methanesulfonyl chloride. The base (triethylamine) serves to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the piperazine that would otherwise reduce its nucleophilicity.

Reaction Conditions and Considerations

The synthesis must be conducted under carefully controlled conditions to ensure optimal outcomes. Temperature control is particularly important, as elevated temperatures may promote side reactions or decomposition of reagents. The reaction is typically carried out in dichloromethane, a solvent that facilitates the dissolution of both organic reagents while maintaining reaction efficiency.

After the initial reaction, the product is typically isolated through aqueous workup and purification techniques such as recrystallization or column chromatography. The final step involves salt formation with hydrochloric acid to produce the dihydrochloride form, which often displays improved stability and solubility characteristics for research applications.

Applications in Research

1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride demonstrates versatility in scientific applications, particularly in medicinal chemistry and biochemical research contexts.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an important intermediate or building block for the synthesis of more complex molecules with potential therapeutic properties. The piperazine moiety is a privileged structure in drug design, appearing in numerous pharmaceutically active compounds.

The presence of the methylsulfonyl group provides a unique electronic and steric environment that can influence binding affinity and selectivity for biological targets. This structural feature may contribute to the development of compounds that interact with specific molecular targets, such as enzymes or receptors, potentially leading to novel therapeutic agents.

Chemical Reactions and Mechanisms

Characteristic Reactions

This compound can participate in multiple chemical reactions, primarily through its piperazine nitrogen atoms and the methylsulfonyl group. Common reaction types may include:

  • N-alkylation or acylation at the free nitrogen position

  • Nucleophilic substitution reactions

  • Complexation with metal ions

  • Salt formation with acids

These reactions typically require specific conditions, including appropriate solvents, catalysts, and temperature control to achieve desired outcomes efficiently.

Mechanism of Action in Biological Systems

In biological contexts, 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride may interact with molecular targets through various mechanisms. The methylsulfonyl-ethyl group can potentially modulate these interactions, influencing biochemical pathways that may be relevant in therapeutic contexts.

The compound's potential interactions with enzymes or receptors could occur through:

  • Hydrogen bonding between the sulfonyl oxygen atoms and amino acid residues

  • Ionic interactions between the protonated piperazine nitrogens and negatively charged residues

  • Hydrophobic interactions involving the ethyl linker and nonpolar regions of proteins

These interaction modes could potentially influence enzyme activity or receptor signaling, though specific mechanisms would depend on the particular biological target involved.

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